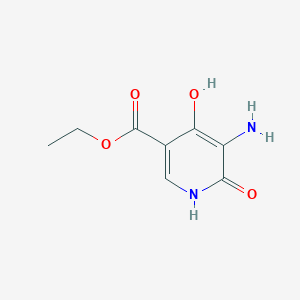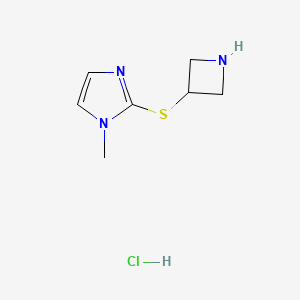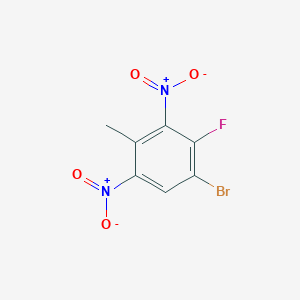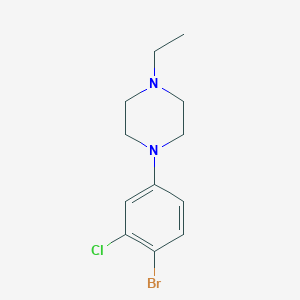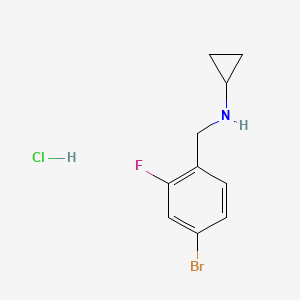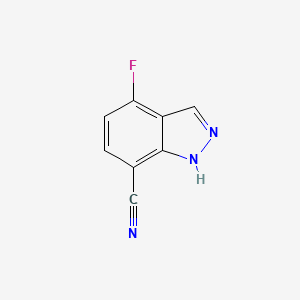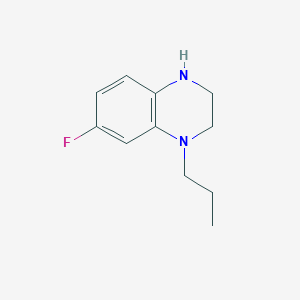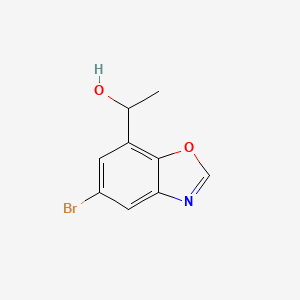![molecular formula C7H11ClN2 B1447565 1H,4H,5H,6H,7H-ピロロ[3,2-c]ピリジン塩酸塩 CAS No. 1555967-60-6](/img/structure/B1447565.png)
1H,4H,5H,6H,7H-ピロロ[3,2-c]ピリジン塩酸塩
概要
説明
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is an intermediate of Clopidogrel and Prasugrel .
Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is not explicitly mentioned in the retrieved papers .Chemical Reactions Analysis
The chemical reactions involving 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not explicitly mentioned in the retrieved papers .科学的研究の応用
医薬品研究
この化合物は、その潜在的な治療効果のために、医薬品分野で積極的に研究されています。 鎮痛作用と鎮静作用が研究されており、痛みや睡眠障害の新しい治療法につながる可能性があります 。さらに、その誘導体は、神経系と免疫系の疾患の治療に有望であることが示されています。
抗糖尿病作用
研究者は、この化合物の特定の誘導体が血糖値を低下させる可能性があることを発見しました。これは、高血糖症、糖尿病性脂質異常症、インスリン抵抗性などの糖尿病関連疾患の予防と治療における潜在的な用途を示唆しています .
抗マイコバクテリア活性
ピロロピリジン誘導体の抗マイコバクテリア活性は、結核を含むマイコバクテリア感染症の治療における潜在的な用途を示唆しています .
抗ウイルス研究
いくつかの研究では、この化合物の抗ウイルス能力、特にHIV-1に対する抗ウイルス能力が強調されています。 これは、新しい抗ウイルス療法の開発における役割を示唆しています .
癌治療のためのEGFR阻害
この化合物の誘導体は、EGFR阻害剤として研究されています。EGFR阻害剤は、さまざまな癌の治療において重要です。 EGFR阻害剤は、多くの癌細胞で過剰に活性化しているEGFRタンパク質の活性を阻害することができます .
化学合成中間体
この化合物は、より複雑な化学物質の合成における中間体として役立ちます。 例えば、脳卒中や心臓発作の予防のための抗血小板薬であるクロピドグレルとプラグレルを製造するために使用されます .
生物活性研究
ピロロ[3,4-c]ピリジン誘導体の生物活性は、幅広い研究分野です。 これらの化合物は、血糖値と脂質レベルへの影響により、心血管疾患や高血圧の治療の可能性について研究されています .
作用機序
Target of Action
The primary target of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This process blocks the activation of downstream signaling pathways, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the FGF-FGFR axis , a signal transduction pathway that regulates various biological processes . Upon binding to fibroblast growth factors, FGFRs typically undergo dimerization and autophosphorylation, resulting in the activation of downstream signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt . The inhibition of FGFRs by 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride disrupts these pathways, leading to the inhibition of cell proliferation and migration .
Pharmacokinetics
The compound’s molecular weight (17266) suggests that it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of FGFRs by 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride leads to a decrease in cell proliferation and an increase in apoptosis . In vitro studies have shown that the compound significantly inhibits the migration and invasion of 4T1 breast cancer cells .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound can also bind to certain receptors, influencing their activity and modulating biochemical pathways. These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in metabolic processes .
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it can activate receptors by mimicking the action of natural ligands, leading to downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism. The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h1,4,8-9H,2-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMDLOLMTKGWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)
